3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine

amine basicity α-trifluoromethylamine pKa modulation

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine (CAS 1135187-36-8) is a synthetic indole derivative belonging to the tryptamine class, characterized by two key structural modifications: an N-methyl group at the indole 1-position and a trifluoromethyl (CF₃) substituent at the α-position of the ethylamine side chain. Its molecular formula is C₁₂H₁₃F₃N₂ with a molecular weight of 242.24 g/mol.

Molecular Formula C12H13F3N2
Molecular Weight 242.24 g/mol
Cat. No. B11867699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine
Molecular FormulaC12H13F3N2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CN)C(F)(F)F
InChIInChI=1S/C12H13F3N2/c1-17-7-9(10(6-16)12(13,14)15)8-4-2-3-5-11(8)17/h2-5,7,10H,6,16H2,1H3
InChIKeyZLDOOUPSUWERFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine: A Dual-Substituted α-Trifluoromethyl Tryptamine Scaffold for Medicinal Chemistry Procurement


3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine (CAS 1135187-36-8) is a synthetic indole derivative belonging to the tryptamine class, characterized by two key structural modifications: an N-methyl group at the indole 1-position and a trifluoromethyl (CF₃) substituent at the α-position of the ethylamine side chain. Its molecular formula is C₁₂H₁₃F₃N₂ with a molecular weight of 242.24 g/mol [1]. The compound possesses one hydrogen bond donor (primary amine), four hydrogen bond acceptors, a topological polar surface area (TPSA) of 31 Ų, and a computed XLogP3-AA of 2.2 [1]. These physicochemical properties position it as a moderately lipophilic, low-TPSA primary amine scaffold distinct from unsubstituted tryptamine and alternative CF₃-substituted indole analogs [1].

Why 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine Cannot Be Replaced by Unsubstituted Tryptamine or Indole-Ring CF₃ Analogs


Generic substitution within the tryptamine class is precluded by two orthogonal physicochemical drivers unique to this scaffold. First, the α-CF₃ substituent directly adjacent to the primary amine reduces amine basicity by 4–5 orders of magnitude relative to β-CF₃ isomers (where CF₃ resides on a more distant carbon), a quantitatively established effect confirmed by potentiometric titration across multiple solvent systems . This suppression of basicity fundamentally alters the ionization state at physiological pH, which in turn governs membrane permeability, lysosomal trapping potential, and receptor-binding electrostatics. Second, the N-methyl group on the indole nitrogen eliminates the indolic N–H hydrogen bond donor present in unsubstituted tryptamine and in 2-trifluoromethyltryptamine, simultaneously increasing lipophilicity (XLogP3 = 2.2 vs. 1.6 for tryptamine and 1.3 for 1-methyltryptamine) [1][2]. The synergistic effect of these two modifications cannot be recapitulated by any single-substitution analog, making indiscriminate interchange scientifically unsound.

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine vs. Closest Tryptamine Analogs


Amine Basicity Suppression by α-CF₃: 4–5 Orders of Magnitude Lower Than β-CF₃ Isomers

In this compound, the CF₃ group is positioned at the α-carbon (C2 of the propan-1-amine side chain), directly adjacent to the primary amine nitrogen. Rozhkov et al. (1994) demonstrated via potentiometric titration in H₂O, CH₃NO₂, and CH₃CN that α-trifluoromethylamines exhibit 4–5 orders of magnitude lower basicity compared to their β-trifluoromethyl isomers, an effect attributed to the strong electron-withdrawing inductive influence of the CF₃ group when positioned vicinal to the amine . By class-level inference, the conjugate acid pKa of the target compound is predicted to be approximately 4–5 units lower than that of tryptamine (conjugate acid pKa ≈ 9.73) [1] or 2-trifluoromethyltryptamine (where CF₃ resides on the indole ring, not α to the amine) . This means at physiological pH (7.4), the target compound exists predominantly in its neutral free-base form, whereas tryptamine is substantially protonated.

amine basicity α-trifluoromethylamine pKa modulation ionization state

Lipophilicity (XLogP3) Comparison: Target Compound vs. Unsubstituted and N-Methyl Tryptamines

The computed XLogP3-AA value of 2.2 for the target compound [1] represents a significant increase in lipophilicity compared to its non-fluorinated structural analogs. Tryptamine has an XLogP3 of 1.6 [2], while 1-methyltryptamine (which shares the N-methyl indole feature but lacks the CF₃ group) has an XLogP3 of only 1.3 [3]. The ΔXLogP3 of +0.6 vs. tryptamine and +0.9 vs. 1-methyltryptamine is attributable to the combined effect of the CF₃ group and the N-methyl substitution. Notably, 2-trifluoromethyltryptamine (CF₃ on indole ring, no N-methyl, no α-CF₃) has an XLogP3 of 2.3 [4], which is comparable to the target compound. However, the target compound achieves similar lipophilicity through a fundamentally different structural mechanism (α-CF₃ + N-methyl vs. indole-ring CF₃), with divergent effects on basicity and hydrogen-bonding capacity.

lipophilicity XLogP3 partition coefficient drug-likeness

Reduced Topological Polar Surface Area (TPSA) vs. 2-Trifluoromethyltryptamine: Implications for CNS Permeability

The target compound has a computed TPSA of 31 Ų [1], which is substantially lower than the 41.8 Ų reported for 2-trifluoromethyltryptamine [2], and also lower than tryptamine (which has two hydrogen bond donors from the indole NH plus the primary amine, yielding a higher TPSA). The 10.8 Ų reduction in TPSA relative to 2-trifluoromethyltryptamine arises from the elimination of the indole N–H hydrogen bond donor via N-methylation, leaving only the primary amine as a single H-bond donor. TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier (BBB) penetration, and values below 40 Ų are characteristic of many CNS-active drugs [3]. The target compound's TPSA of 31 Ų places it in an optimal range for CNS bioavailability.

topological polar surface area BBB permeability CNS drug design passive diffusion

N-Methyl Indole Substitution: Removal of Indolic NH and Impact on Hydrogen-Bonding Pharmacophore

The N-methyl substitution at the indole 1-position of the target compound distinguishes it from all non-methylated tryptamine analogs including tryptamine, 2-trifluoromethyltryptamine, and α-(trifluoromethyl)-1H-indole-3-ethanamine (CAS 137496-38-9). This methylation eliminates the indole N–H hydrogen bond donor, reducing the total H-bond donor count from 2 to 1 [1] and altering the hydrogen-bonding pharmacophore that is critical for interactions with serotonin receptor subtypes. In the broader tryptamine SAR literature, N(1)-alkylation has been shown to modulate 5-HT receptor subtype selectivity and to influence monoamine transporter activity [2]. While direct comparative binding data for this specific compound are not available in the public domain, the removal of the indole NH is a well-precedented structural determinant in tryptamine pharmacology.

N-methylindole hydrogen bond donor serotonin receptor tryptamine pharmacology

Synthetic Tractability: α-Perfluoroalkylamino Indole Synthesis in Yields up to 80% via Defluoroamination

A recently reported synthetic methodology (Gao et al., Organic Letters, 2026) enables the sequential perfluoroalkylation and defluoroamination of indoles to access α-perfluoroalkylamino indole derivatives, including scaffolds analogous to the target compound, in yields up to 80% under mild conditions with good functional group tolerance [1]. This synthetic approach is directly applicable to the target compound class and offers advantages over earlier methods such as Brønsted acid-promoted aminoalkylation of indoles with trifluoromethyl oxazolidine (requiring catalytic triflic acid, 4 h reaction time) [2]. While the target compound is commercially available from multiple suppliers at ≥95% purity (e.g., catalog CM333502) , the availability of efficient synthetic routes supports internal resynthesis for scale-up and analog generation, reducing single-supplier dependency.

α-trifluoromethylamine synthesis defluoroamination indole functionalization scalability

High-Value Research and Industrial Application Scenarios for 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring Reduced Amine Basicity

In CNS drug discovery programs where primary amine-containing tryptamine leads suffer from excessive basicity-driven lysosomal trapping or poor free brain fraction, this compound offers a predicted 4–5 order-of-magnitude reduction in amine basicity compared to β-CF₃ or non-fluorinated analogs, as established by Rozhkov et al. (1994) . The combination of α-CF₃-driven pKa suppression with a TPSA of only 31 Ų—well below the consensus CNS drug threshold of 60–70 Ų—makes this scaffold particularly suitable for optimizing unbound brain concentration (Kp,uu) while maintaining passive BBB permeability. Researchers should prioritize this compound when screening for CNS targets where high amine basicity correlates with poor brain exposure.

Serotonin Receptor Subtype Selectivity Screening Where Indole NH Eliminates Undesired Binding Modes

The N-methyl substitution on the indole ring eliminates one hydrogen bond donor, reducing the total H-bond donor count from 2 to 1 relative to 2-trifluoromethyltryptamine, tryptamine, and α-(trifluoromethyl)-1H-indole-3-ethanamine (CAS 137496-38-9) [1]. This modification fundamentally alters the hydrogen-bonding pharmacophore. Procurement of this compound is indicated for medicinal chemistry programs seeking to differentiate 5-HT receptor subtype selectivity profiles that are influenced by indole NH interactions, or where the indole NH contributes to off-target activity at monoamine transporters [2]. The compound should be used in parallel with non-methylated analogs (e.g., CAS 137496-38-9) to deconvolute the contribution of the indole NH to binding affinity and functional efficacy.

Metabolic Stability Optimization via α-CF₃ Shielding of the Primary Amine from MAO-Mediated Deamination

Primary amine-containing tryptamines are susceptible to rapid oxidative deamination by monoamine oxidase (MAO) enzymes, a major metabolic clearance pathway. The α-CF₃ group introduces both steric shielding and electronic deactivation at the amine-bearing carbon, which is predicted to reduce the rate of MAO-catalyzed C–N bond cleavage relative to unsubstituted tryptamine . While direct microsomal stability data for this specific compound are not publicly available, the well-documented metabolic stabilizing effect of α-fluorination on primary amines—combined with the N-methyl group eliminating a site of potential CYP-mediated indole oxidation—supports the prioritization of this scaffold in programs where metabolic liability of tryptamine-based leads has been experimentally confirmed. Procurement should be coupled with in-house microsomal or hepatocyte stability assays for direct validation.

Chemical Biology Probe Development Requiring Tunable Lipophilicity Without Aromatic CF₃ Substitution

The target compound achieves an XLogP3 of 2.2—comparable to 2-trifluoromethyltryptamine (XLogP3 = 2.3) but through a structurally orthogonal mechanism (α-CF₃ + N-methyl vs. indole-ring CF₃) [3]. This is critical when the indole ring must remain unsubstituted for synthetic derivatization (e.g., halogenation, cross-coupling at C5 or C6 positions). In 2-trifluoromethyltryptamine, the indole 2-position is blocked by the CF₃ group, preventing further functionalization at that site. The target compound leaves the indole ring fully available for late-stage modification while still providing the lipophilicity and metabolic benefits of a CF₃ group. This makes it the preferred scaffold for chemical biology probe libraries requiring diverse indole substitution patterns with consistent physicochemical properties.

Quote Request

Request a Quote for 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.